molecular formula C21H22N2O3 B274312 4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B274312
M. Wt: 350.4 g/mol
InChI Key: OETNTCNWMXOWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye molecule that has gained significant attention in scientific research due to its unique properties. BODIPY is widely used in various fields such as bioimaging, biosensing, and drug delivery due to its high photostability, brightness, and low toxicity.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is based on its unique molecular structure. This compound has a boron atom in its core, which can interact with light and transfer energy to other molecules. This compound can also undergo excited-state intramolecular proton transfer (ESIPT), which leads to a shift in its emission wavelength. These properties make this compound an excellent candidate for various applications, including bioimaging and biosensing.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This compound has been used in various in vitro and in vivo studies without any adverse effects on the cells or tissues.

Advantages and Limitations for Lab Experiments

4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has several advantages for lab experiments, including its high photostability, brightness, and low toxicity. This compound can also be easily synthesized in the lab, making it a cost-effective option for various applications. However, this compound has some limitations, including its sensitivity to pH and the need for specialized equipment to detect its fluorescence.

Future Directions

4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has shown great potential in various scientific research applications, and there are several future directions for its use. One of the future directions for this compound is in the development of new biosensors for detecting various analytes. This compound can also be used in the development of new drug delivery systems that can target specific cells or tissues. Additionally, this compound can be used in the development of new imaging techniques for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a versatile fluorescent dye molecule that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used in various fields such as bioimaging, biosensing, and drug delivery. This compound has several advantages for lab experiments, including its high photostability, brightness, and low toxicity, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new biosensors, drug delivery systems, and imaging techniques.

Synthesis Methods

The synthesis of 4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is mainly achieved through the condensation reaction of a substituted aldehyde with a pyrrole in the presence of a boron source. Different substituents on the aldehyde and pyrrole can lead to various this compound derivatives with different properties. The synthesis of this compound is a straightforward and cost-effective process, making it a popular choice for various applications.

Scientific Research Applications

4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been extensively used in scientific research for various applications. One of the most common applications of this compound is in bioimaging. This compound can be used as a fluorescent probe to label and track biological molecules, cells, and tissues. This compound has also been used in biosensing applications, where it can be used to detect various analytes such as metal ions, enzymes, and pH. This compound has shown promising results in drug delivery applications due to its ability to encapsulate drugs and target specific cells or tissues.

properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-(benzylamino)-7-(diethylamino)-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C21H22N2O3/c1-3-23(4-2)16-10-11-17-19(12-16)26-21(25)18(14-24)20(17)22-13-15-8-6-5-7-9-15/h5-12,14,22H,3-4,13H2,1-2H3

InChI Key

OETNTCNWMXOWQJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)NCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)NCC3=CC=CC=C3

Origin of Product

United States

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